
(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate typically involves the condensation of 2-methoxybenzaldehyde with benzoylhydrazine, followed by the reaction with nicotinic acid. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzoylhydrazono group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinate moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoylhydrazono group.
Reduction: Reduced forms of the benzoylhydrazono group.
Substitution: Substituted nicotinate derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the field of medicinal chemistry. It has been investigated for its potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Research has focused on its anti-inflammatory and anticancer properties, with preliminary studies showing encouraging results.
Industry
In the industrial sector, the compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in the production of high-performance polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in key biological processes. For example, its antimicrobial activity is thought to result from the inhibition of bacterial cell wall synthesis, while its anticancer properties may be due to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[2-amino-2-(2-benzoylhydrazono)ethoxy]benzenecarboxylate
- Ethyl 2-amino-2-(2-benzoylhydrazono)acetate
- 3-(2-Benzoylhydrazono)-N-(pyridin-2-yl)butanamide
Uniqueness
(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-27-19-12-15(13-23-24-20(25)16-6-3-2-4-7-16)9-10-18(19)28-21(26)17-8-5-11-22-14-17/h2-14H,1H3,(H,24,25)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRREIWOGVZGPE-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)OC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine](/img/structure/B2728036.png)
![[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride](/img/new.no-structure.jpg)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2728039.png)

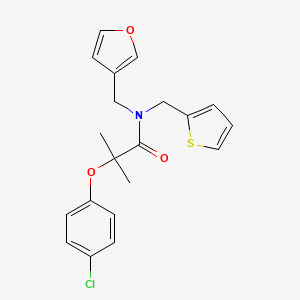
![2-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methoxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2728042.png)
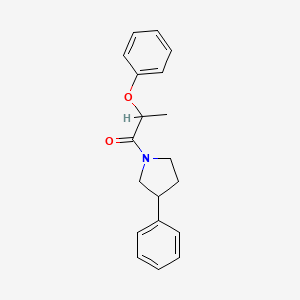
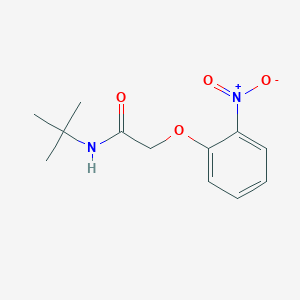
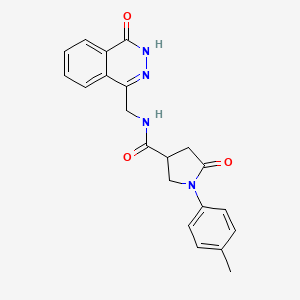
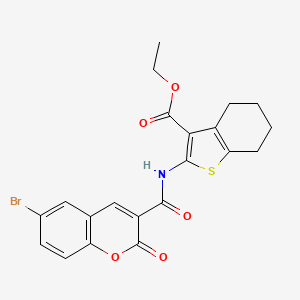
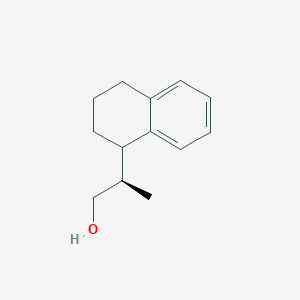
![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2728054.png)
